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Trichostatin C

Natural Product Chemistry Glycosylation Structural Biology

Researchers needing precise HDAC inhibition titration face limitations with ultra-potent inhibitors like Trichostatin A (sub-nanomolar IC50). Trichostatin C solves this with its unique β-D-glucopyranosyl modification at the N-OH position, reducing potency ~1000-fold (cellular IC50 0.6-6.24 μM) to enable graded dose-response characterization across a broader concentration window. ● First naturally occurring glucopyranosyl hydroxamate; essential comparator probe for SAR studies on glycosylation effects at the zinc-chelating hydroxamate group. ● Validated in dual epigenetic targeting: synergizes with DNMT inhibitor decitabine in bladder/lung cancer models; induces G2/M arrest and caspase 3/7-mediated apoptosis. ● Supplied at ≥95% HPLC purity; store at -20°C; ships ambient or blue ice.

Molecular Formula C23H32N2O8
Molecular Weight 464.5 g/mol
Cat. No. B1241177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichostatin C
Synonyms7-(4-(dimethylamino)phenyl)-N-(glucopyranosyloxy)-4,6-dimethyl-7-oxo-2,4-heptadienamide
trichostatin C
Molecular FormulaC23H32N2O8
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C
InChIInChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14?,17-,20-,21+,22-,23+/m1/s1
InChIKeyYECWTLGLNDDPGE-HWFDHBITSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichostatin C Procurement Guide


Trichostatin C (CAS 68676-88-0, C23H32N2O8, MW 464.5) is a naturally occurring hydroxamic acid and a glycosylated derivative of Trichostatin A, classified as a histone deacetylase (HDAC) inhibitor . It is a microbial metabolite originally isolated from the fermentation broth of Streptomyces hygroscopicus and subsequently from Streptomyces sp. CPCC 203909 [1]. Structurally, Trichostatin C is distinguished by a glucopyranosyl moiety conjugated to the N-OH group of the Trichostatin A backbone, making it the first reported example of a glucopyranosyl hydroxamate identified in nature [2].

Trichostatin C Substitution Limitations


Trichostatin C and Trichostatin A share a common hydroxamic acid pharmacophore and polyene linker region; however, the glucopyranosyl modification at the N-OH position in Trichostatin C confers fundamentally altered physicochemical and biological properties that preclude simple functional substitution . This glycosylation reduces HDAC inhibitory potency relative to Trichostatin A by approximately three orders of magnitude in cell-free assays, yet the compound retains distinct cellular activity profiles including G2/M cell cycle arrest, caspase 3/7-mediated apoptosis induction, and synergistic interaction with DNMT inhibitors [1]. These differential characteristics mandate compound-specific procurement when experimental designs require a glycosylated HDAC inhibitor probe, a less potent tool compound for dose-response optimization, or investigation of glycosylation effects on HDAC inhibitor pharmacology [2].

Trichostatin C Differentiation Evidence


Structural Glycosylation and N-OH Stability

Trichostatin C is structurally differentiated from Trichostatin A by a β-D-glucopyranosyl moiety covalently attached to the N-OH hydroxamate oxygen [1]. This glucosidic conjugation represents the first naturally occurring glucopyranosyl hydroxamate identified and is proposed to confer protection to the labile N-OH group present in Trichostatin A [2]. In comparison, Trichostatin A (CAS 58880-19-6, C17H22N2O3, MW 302.37) lacks this glycosyl modification and possesses an unsubstituted hydroxamic acid moiety [3].

Natural Product Chemistry Glycosylation Structural Biology HDAC Inhibitor Stability

Reduced HDAC Inhibitory Potency

Trichostatin C demonstrates substantially reduced HDAC inhibitory potency compared to Trichostatin A, consistent with the steric hindrance introduced by the glucopyranosyl moiety at the zinc-chelating hydroxamate site. Trichostatin C exhibits inhibitory activity against HDAC1 and HDAC6 in the low micromolar range, with measurable inhibition observed between 0 and 100 μM [1]. In contrast, Trichostatin A is a potent pan-HDAC inhibitor with IC50 values of 0.4 nM (HDAC1) and 2 nM (HDAC6) in cell-free enzymatic assays [2].

HDAC Inhibition Enzymology Cell-Free Assay Potency Comparison

Antiproliferative Activity in Cancer Cells

Trichostatin C exhibits antiproliferative activity against multiple human cancer cell lines with IC50 values in the low micromolar range, reflecting its cellular HDAC inhibitory activity. The compound inhibits proliferation of A549 (lung cancer), J82 (urothelial bladder cancer), and SK-BR-3 (breast cancer) cells with IC50 values of 6.24 μM, 4.16 μM, and 0.6 μM, respectively [1]. By comparison, Trichostatin A inhibits renal cell carcinoma proliferation with IC50 values of 125–250 nM, reflecting its substantially higher potency [2].

Cancer Cell Proliferation Antiproliferative Assay Cell Viability IC50 Determination

Friend Cell Differentiation Induction

Trichostatin C functions as an inducer of erythroid differentiation in murine erythroleukemia (Friend) cells, although its differentiation-inducing activity requires higher concentrations than Trichostatin A to achieve comparable effects [1]. Both compounds increase histone H4 acetylation levels in B cells, but Trichostatin C again exhibits this effect at higher concentrations than its non-glycosylated counterpart . This reduced potency is consistent with the glycosyl modification attenuating HDAC inhibitory activity [2].

Cell Differentiation Erythroleukemia Friend Cells HDAC Inhibitor Differentiation Assay

Synergy with DNMT Inhibitor Decitabine

Trichostatin C exhibits a synergistic anti-cancer effect when combined with the DNA methyltransferase (DNMT) inhibitor decitabine in bladder and lung cancer cell models [1]. The combination treatment results in significant reduction of the tyrosine kinase receptor Axl expression, up-regulation of transcription factor FoxO1, and increased levels of proapoptotic proteins Bim and p21 [2]. This synergistic epigenetic combination strategy represents a mechanistically distinct application that is not similarly documented for Trichostatin A in the same cellular context [3].

Epigenetic Therapy Drug Synergy DNMT Inhibitor Combination Axl Kinase Inhibition

G2/M Arrest and Caspase Apoptosis

Trichostatin C exerts its cellular effects through induction of G2/M phase cell cycle arrest and activation of caspase 3/7-mediated apoptosis [1]. This mechanistic profile is consistent with HDAC inhibition, though the potency is attenuated relative to Trichostatin A due to glycosylation. Trichostatin A similarly induces cell cycle arrest but with effects on CDK4, CDK6, cyclin D1, and cyclin A protein downregulation alongside p27 upregulation [2]. Both compounds converge on G2/M arrest as a common HDAC inhibitor phenotype, but Trichostatin C provides this activity at a reduced potency suitable for graded dose-response investigations .

Cell Cycle Arrest Apoptosis Caspase Activation G2/M Phase

Trichostatin C Application Scenarios


Synergistic HDAC and DNMT Inhibition

Trichostatin C is optimally deployed in research investigating dual epigenetic targeting strategies, specifically the combination of HDAC inhibition with DNMT inhibition. The documented synergistic interaction between Trichostatin C and the DNMT inhibitor decitabine in bladder and lung cancer models provides a validated experimental framework for studying combined chromatin remodeling interventions. Researchers should procure Trichostatin C when the experimental objective involves investigation of Axl receptor tyrosine kinase downregulation, FoxO1 transcription factor modulation, or Bim/p21 proapoptotic protein upregulation in the context of dual epigenetic inhibitor treatment [1].

Glycosylated HDAC Inhibitor SAR Probe

As the first naturally occurring glucopyranosyl hydroxamate identified, Trichostatin C serves as an essential comparator probe in SAR investigations examining the impact of glycosylation on HDAC inhibitor pharmacology. The β-D-glucopyranosyl modification at the N-OH position provides a defined structural alteration that reduces potency by approximately three orders of magnitude relative to Trichostatin A, making Trichostatin C a critical control compound for studies elucidating the relationship between hydroxamate accessibility, steric hindrance, and HDAC inhibitory activity [2]. Procurement of Trichostatin C is warranted when experimental designs require systematic evaluation of glycosylation effects on zinc-chelating group engagement.

Concentration-Response and Partial Inhibition

Trichostatin C is particularly suited for concentration-response optimization experiments and partial HDAC inhibition studies where the extreme potency of Trichostatin A (sub-nanomolar IC50) would constrain the experimentally accessible concentration range. With cellular IC50 values in the low micromolar range (0.6 μM to 6.24 μM across different cancer cell lines), Trichostatin C enables graded dose-response characterization across a broader concentration window. This property is valuable for experiments requiring precise titration of HDAC inhibitory activity to dissect downstream signaling thresholds or to avoid complete pathway saturation that might obscure nuanced biological readouts [3].

Friend Cell Differentiation & Histone Acetylation

Trichostatin C is a validated tool compound for investigations of erythroid differentiation in murine erythroleukemia (Friend) cell models and for studies examining histone H4 acetylation dynamics in B lymphocytes. While requiring higher concentrations than Trichostatin A to achieve comparable effects, Trichostatin C provides researchers with a lower-potency alternative that may be advantageous for experiments where partial or graded differentiation responses are of interest. The compound's well-documented activity in these classical HDAC inhibitor assay systems ensures reproducible results for studies focused on chromatin remodeling and lineage commitment [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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